Isosorbide 5-Mononitrate 2-beta-D-Glucuronide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isosorbide 5-Mononitrate 2-beta-D-Glucuronide typically involves the glucuronidation of isosorbide 5-mononitrate. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of glucuronosyltransferase enzymes, while chemical glucuronidation can be carried out using glucuronic acid derivatives under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Isosorbide 5-Mononitrate 2-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Isosorbide 5-Mononitrate 2-beta-D-Glucuronide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Isosorbide 5-Mononitrate 2-beta-D-Glucuronide involves the release of nitric oxide, which activates guanylate cyclase in smooth muscle cells. This activation increases the levels of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle and vasodilation . The compound primarily targets vascular smooth muscle cells and pathways involved in nitric oxide signaling .
Comparison with Similar Compounds
Similar Compounds
Isosorbide Mononitrate: A nitrate ester used to prevent angina pectoris.
Isosorbide Dinitrate: Another nitrate ester with similar vasodilatory properties.
Nitroglycerin: A well-known nitrate used for its rapid vasodilatory effects.
Uniqueness
Isosorbide 5-Mononitrate 2-beta-D-Glucuronide is unique due to its glucuronide conjugation, which may influence its pharmacokinetics and biological activity. This modification can enhance its solubility, stability, and bioavailability compared to other nitrate esters .
Properties
Molecular Formula |
C12H17NO12 |
---|---|
Molecular Weight |
367.26 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H17NO12/c14-5-6(15)10(11(17)18)24-12(7(5)16)23-3-1-21-9-4(25-13(19)20)2-22-8(3)9/h3-10,12,14-16H,1-2H2,(H,17,18)/t3-,4+,5-,6-,7+,8+,9+,10-,12+/m0/s1 |
InChI Key |
MQHSDQNPAIOBOQ-UNOXEBRKSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
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